

# A Comparative Guide to the Mass Spectrometry of 4-Ethenyloxane-4-carboxylic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Ethenyloxane-4-carboxylic acid

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The characterization of novel chemical entities is a cornerstone of drug discovery and development. **4-Ethenyloxane-4-carboxylic acid**, a molecule featuring a tetrahydropyran ring, a carboxylic acid, and a vinyl group, presents a unique analytical challenge. This guide provides a comparative overview of mass spectrometry and other analytical techniques for its characterization, including predicted fragmentation patterns and detailed experimental protocols.

## Predicted Mass Spectrometric Fragmentation of 4-Ethenyloxane-4-carboxylic Acid

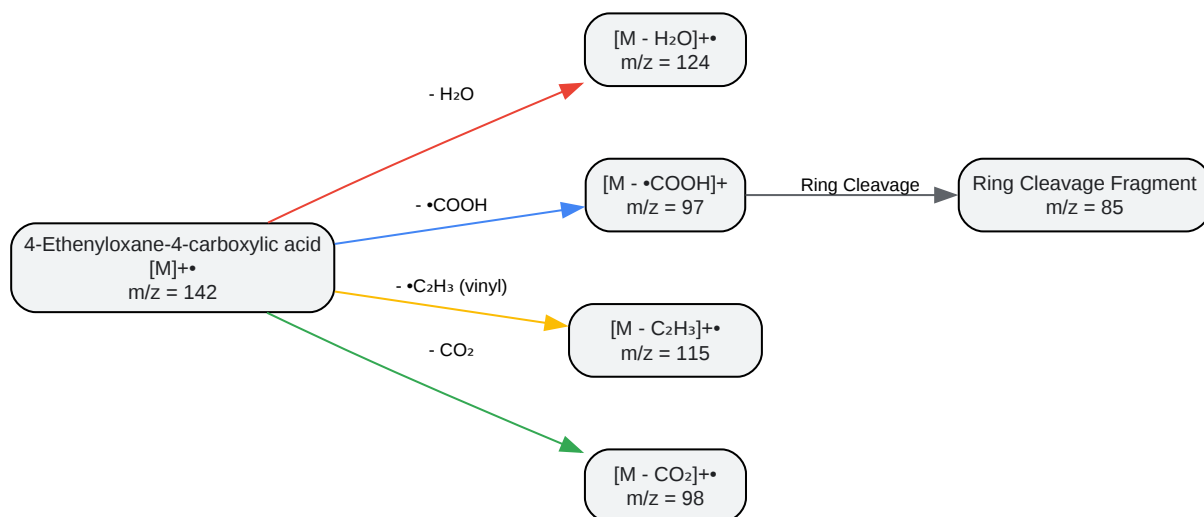
Due to the absence of published mass spectra for **4-Ethenyloxane-4-carboxylic acid**, its fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) is predicted based on the established fragmentation of carboxylic acids, cyclic ethers, and vinyl compounds.<sup>[1][2][3][4]</sup> The molecular weight of **4-Ethenyloxane-4-carboxylic acid** (C<sub>7</sub>H<sub>10</sub>O<sub>3</sub>) is 142.15 g/mol. The molecular ion [M]<sup>+</sup>• is expected at m/z 142.

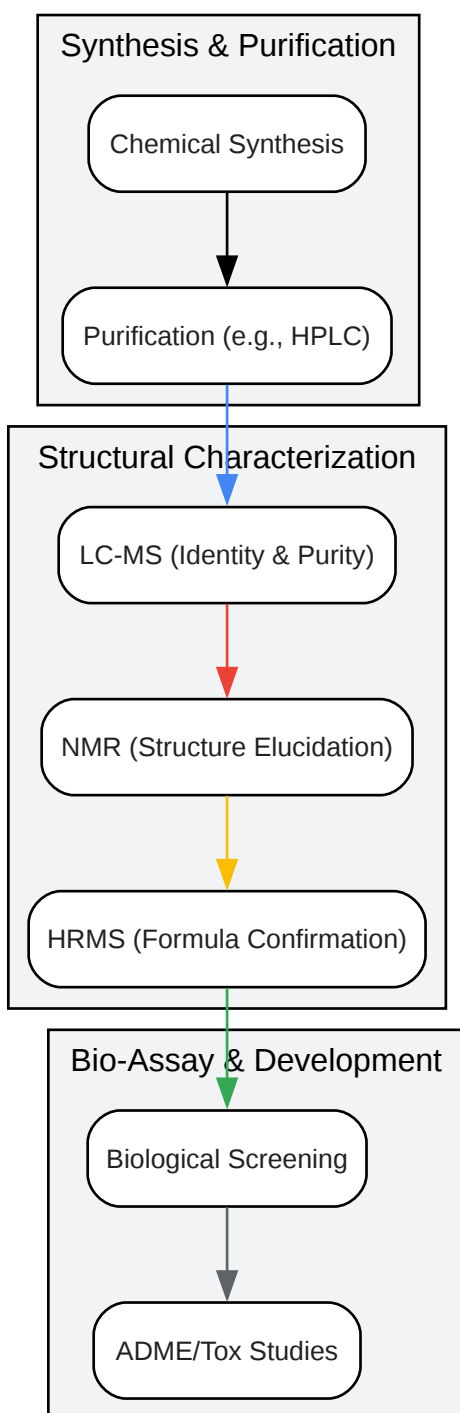
Key predicted fragmentation pathways include:

- Loss of the carboxyl group: A common fragmentation for carboxylic acids is the loss of the •COOH radical (45 Da), leading to a fragment at m/z 97.<sup>[4]</sup>

- Loss of water: The presence of a carboxylic acid can facilitate the loss of a neutral water molecule (18 Da), resulting in a fragment at  $m/z$  124.
- Ring cleavage: Cyclic ethers are prone to ring-opening reactions. Alpha-cleavage adjacent to the ether oxygen is a common pathway.<sup>[2][3]</sup>
- McLafferty-type rearrangement: While a classical McLafferty rearrangement is not favored, other hydrogen rearrangements may occur.

A diagram illustrating the predicted fragmentation pathways is presented below.





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